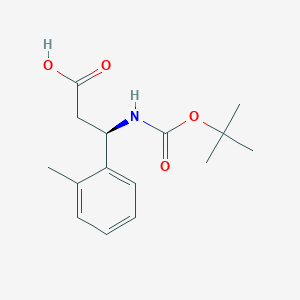

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group, an o-tolyl (ortho-methylphenyl) substituent, and a propanoic acid backbone. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics, enzyme inhibitors, and covalent proteolysis-targeting chimeras (PROTACs) . Its stereochemistry (R-configuration) and aromatic substituent position (ortho-methyl) confer distinct physicochemical and biological properties, such as enhanced metabolic stability and target-binding affinity compared to non-methylated or para-substituted analogs .

Propriétés

IUPAC Name |

(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMSBGBNGEQDH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375888 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-86-5 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

- Oxidized derivatives of the aromatic ring.

- Alcohol derivatives from the reduction of the carboxylic acid group.

- Free amino acid derivatives after deprotection of the Boc group.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other functional sites.

Biology: In biological research, it serves as a building block for the synthesis of peptides and proteins, where the Boc group protects the amino group during peptide bond formation.

Medicine: The compound is explored in drug development for its potential to form bioactive molecules. Its derivatives may exhibit pharmacological activities.

Industry: In the chemical industry, it is used in the production of fine chemicals and pharmaceuticals, leveraging its reactivity and protective group chemistry.

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways.

Comparaison Avec Des Composés Similaires

Substituent Variations in Aromatic Moieties

The o-tolyl group in the target compound differentiates it from analogs with meta-tolyl, para-halophenyl, or unsubstituted phenyl groups. Key comparisons include:

Key Findings :

- Electronic Effects : Para-halogenated analogs (e.g., bromo or iodo) exhibit higher molecular weights and altered electronic profiles, enhancing covalent binding in PROTACs .

- Stereochemical Impact : The R-configuration in the target compound vs. S-configuration in para-iodophenyl analogs () leads to divergent biological activities, as seen in anticancer inhibitor potency .

Backbone and Functional Group Modifications

Variations in the amino acid backbone and protective groups further distinguish the target compound:

Key Findings :

- Solubility: The propanoic acid backbone in the target compound improves aqueous solubility compared to phenoxy-substituted analogs, facilitating in vitro assays .

- Metabolic Stability : Methyl branching (as in ) reduces enzymatic degradation but may compromise target affinity due to decreased rigidity .

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, often referred to as Boc-tyrosine, is an amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an o-tolyl side chain. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 464930-76-5

- Purity : Typically ≥ 95%

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Modulation : The amino group in the structure can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.

- Cytokine Regulation : Research indicates that derivatives of Boc-tyrosine can influence cytokine release in immune cells, affecting inflammation and immune responses.

- Antimicrobial Activity : Some studies suggest that amino acid derivatives exhibit antimicrobial properties, which may extend to Boc-tyrosine.

Cytokine Release and Immune Modulation

A study evaluating the effects of various amino acid derivatives on peripheral blood mononuclear cells (PBMCs) demonstrated that compounds similar to Boc-tyrosine can significantly alter cytokine production. Specifically:

- TNF-α Production : Compounds exhibited a reduction in TNF-α levels by 44–60% at high concentrations, indicating potential anti-inflammatory properties.

- IL-6 and IFN-γ Levels : The modulation of IL-6 and IFN-γ levels was also observed, suggesting that these compounds may play a role in regulating immune responses.

| Compound | TNF-α Reduction (%) | IL-6 Modulation | IFN-γ Reduction (%) |

|---|---|---|---|

| Boc-Tyrosine Derivative A | 50 | No significant change | 68 |

| Boc-Tyrosine Derivative B | 60 | Increased | 44 |

Antimicrobial Properties

Research has shown that amino acid-based compounds can possess antimicrobial activity. In one study, derivatives were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that this compound may have potential applications as an antimicrobial agent.

Case Studies

- Immunomodulatory Effects : A clinical study involving patients with chronic inflammatory diseases evaluated the impact of amino acid derivatives on cytokine profiles. Results indicated a significant decrease in pro-inflammatory cytokines among those treated with Boc derivatives compared to the control group.

- Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains demonstrated that Boc derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. Advanced

- Chiral HPLC : Direct comparison with (S)-enantiomer standards to validate retention times and peak purity .

- X-ray Crystallography : Definitive structural confirmation, particularly for novel derivatives or when discrepancies in optical rotation arise .

- NMR Spectroscopy : Nuclear Overhauser effect (NOE) experiments to assess spatial proximity of the o-tolyl and Boc groups .

How does the Boc group influence the compound’s stability under acidic or basic conditions?

Advanced

The Boc group is acid-labile , making it susceptible to cleavage with TFA (trifluoroacetic acid) or HCl in dioxane. However, it is stable under:

- Basic conditions : pH ≤ 10 (e.g., during saponification of esters).

- Neutral aqueous solutions : Short-term storage at 4°C is feasible, but prolonged exposure to moisture should be avoided .

For long-term stability, store the compound at -20°C under inert gas (N₂ or Ar) .

What are the key challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Q. Advanced

- Solvent Optimization : Replace THF with greener solvents (e.g., 2-MeTHF) to improve reaction efficiency and reduce racemization .

- Catalyst Screening : Use of chiral catalysts (e.g., Cinchona alkaloids) to enhance ee >98% in asymmetric syntheses .

- In-line Monitoring : FTIR or Raman spectroscopy to track reaction progress and minimize side products .

How is this compound utilized in prodrug or inhibitor design?

Q. Advanced

- Prodrug Applications : The Boc group serves as a transient protecting group for amines, enabling controlled release in physiological environments (e.g., esterase-mediated hydrolysis) .

- Kinase Inhibitors : Incorporation into peptide-based inhibitors targeting enzymes like EGFR or VEGFR, where the o-tolyl moiety enhances hydrophobic binding .

What safety precautions are critical when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust formation or volatile byproducts (e.g., tert-butanol during Boc deprotection) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.